molecular formula C15H19N3OS B2824417 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea CAS No. 1795085-30-1

3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea

Cat. No.: B2824417
CAS No.: 1795085-30-1
M. Wt: 289.4
InChI Key: QLRXRVRTMFQZSG-UHFFFAOYSA-N
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Description

3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea: is a complex organic compound that features a urea functional group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Electrophiles such as alkyl halides, bases like triethylamine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: N-substituted urea derivatives

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets

Properties

IUPAC Name

1-tert-butyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-8-11-6-13(9-16-7-11)12-4-5-20-10-12/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRXRVRTMFQZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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